BDP FL NHS ester (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, 2,8-disulfonic acid, dipotassium salt, N-hydroxysuccinimide ester) is a fluorescent dye belonging to the BODIPY family []. BODIPY dyes are known for their high quantum yields, sharp emission spectra, and good photostability []. The NHS ester group allows for covalent conjugation to primary amines (-NH2) on biomolecules, making BDP FL NHS ester a valuable tool in fluorescence labeling and imaging applications.
The synthesis of BDP FL NHS ester typically involves the reaction of BODIPY FL with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction generally occurs in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography to achieve a high degree of purity .
BDP FL NHS ester features a complex structure characterized by its boron-dipyrromethene core, which contributes to its fluorescent properties. The molecular structure includes:
BDP FL NHS ester primarily participates in reactions involving primary amines found in proteins and peptides. The NHS group reacts with the amine to form stable amide bonds, effectively labeling the target biomolecules.
The mechanism of action for BDP FL NHS ester centers around its ability to covalently bond with primary amines on proteins and peptides. This reaction results in the formation of a stable amide bond, allowing for effective labeling.
BDP FL NHS ester exhibits several notable physical and chemical properties:
The compound is classified as causing skin and eye irritation, necessitating standard safety precautions during handling .
BDP FL NHS ester finds extensive use in various scientific applications:
The construction of the BODIPY fluorophore core represents the foundational step in BDP FL NHS ester synthesis. This process involves a multistep condensation-dehydration sequence starting with pyrrole derivatives and acyl equivalents to form the dipyrromethene precursor. The critical boron complexation step employs BF₃·OEt₂ under rigorously anhydrous conditions to form the boron-dipyrromethene complex that defines the BODIPY chromophore. This stage requires meticulous water exclusion, as even trace moisture causes decomposition pathways that generate fluorescent byproducts, reducing final yield and purity [3] [8].
Functionalization at the C3 position introduces the propionic acid linker essential for subsequent NHS ester formation. This is achieved through Vilsmeier-Haack formylation followed by Knoevenagel condensation with malonic acid derivatives. Recent optimizations have demonstrated that employing oxalyl chloride (COCl)₂ with catalytic DMF in dichloromethane at -15°C generates the Vilsmeier complex with superior electrophilicity compared to traditional SOCl₂ methods, achieving C3-carboxaldehyde yields exceeding 85% [3] [6]. The condensation with dimethyl malonate under piperidine catalysis proceeds with high atom economy, though the subsequent saponification requires careful pH control to prevent boron dissociation. Alternative routes employing direct Pd-catalyzed carbonylation of 3-iodoBODIPY precursors show promise for streamlined production but currently suffer from catalyst poisoning by the boron center [9].
The final propionic acid-functionalized BODIPY FL intermediate exhibits characteristic orange solid morphology with limited aqueous solubility but excellent organic solvent compatibility (DMF, DMSO, dichloromethane). Its structural verification includes ¹H NMR confirmation of the methylene bridge protons at δ 3.2–3.4 ppm and the characteristic carboxylic acid proton at δ 12.1 ppm, along with HPLC-MS purity >95% before proceeding to activation [6] [10].
Conversion of BODIPY FL propionic acid to its N-hydroxysuccinimide (NHS) ester represents the decisive activation step determining conjugate efficiency. This transformation requires careful selection of carbodiimide coupling reagents to mediate amide bond formation between the carboxylic acid and N-hydroxysuccinimide. Comparative studies have established significant differences between traditional N,N'-dicyclohexylcarbodiimide (DCC) and the emerging 4-methylmorpholine-2,4'-dicyclohexylcarbodiimide (MNBA) for industrial-scale production [3] [5].
DCC-mediated activation in anhydrous acetonitrile at 0–5°C provides reliable conversion rates of 75–80% with the advantage of simplified byproduct removal via cold filtration of the insoluble dicyclohexylurea (DCU) precipitate. However, this method presents significant drawbacks including: (1) persistent DCU contamination requiring multiple recrystallizations for pharmaceutical-grade purity; (2) temperature-sensitive decomposition of the BODIPY core above 10°C; and (3) hydrolytic instability necessitating strict water exclusion (<50 ppm) [5]. These limitations become particularly problematic in large-scale batches where temperature control and moisture exclusion present engineering challenges.
Table 1: Performance Comparison of Coupling Reagents for NHS Ester Formation
Parameter | DCC Method | MNBA Method | Improvement |
---|---|---|---|
Reaction Yield | 75-80% | 88-92% | +15% |
Reaction Time | 8-12 hours | 2-4 hours | 70% reduction |
DCU Solubility | Insoluble precipitate | Soluble in reaction mixture | No filtration needed |
Temperature Sensitivity | Critical (0-5°C) | Tolerant (0-25°C) | Wider operating range |
Water Tolerance | <50 ppm | <500 ppm | 10x improvement |
Scale-up Feasibility | Moderate | High | Improved consistency |
In contrast, MNBA activation demonstrates superior performance metrics with conversion rates reaching 88–92% in tetrahydrofuran at ambient temperatures (15–25°C). The morpholino-modified carbodiimide generates soluble urea derivatives that remain in solution during the reaction, eliminating filtration requirements and reducing product loss. More significantly, MNBA exhibits dramatically improved hydrolytic stability, tolerating water concentrations up to 500 ppm without significant yield reduction. This allows for less stringent solvent drying requirements and significantly reduces production costs associated with anhydrous solvent processing [5]. The combination of higher conversion efficiency and simplified purification makes MNBA particularly advantageous for continuous-flow production systems discussed in section 1.3.
Traditional batch synthesis of BDP FL NHS ester faces significant challenges in photoprotection management, exothermic control during activation, and reaction homogeneity maintenance. These limitations become particularly problematic at production scales above 100g, where thermal gradients and light exposure variations lead to inconsistent product quality. Advanced continuous-flow reactor technology addresses these constraints through precisely controlled microenvironment reaction conditions [2] [6].
Modern flow systems for BODIPY derivatives employ multi-stage tubular reactors with the following configuration: (1) a pre-cooling module for reagent temperature equilibration (-5°C); (2) a static mixing T-junction for precise reagent combination; (3) a temperature-controlled residence loop (PTFE tubing, 10mL volume) for main reaction completion; and (4) in-line quenching with cold aqueous citric acid. The system operates under positive nitrogen pressure (2–3 bar) to prevent dissolved oxygen ingress, which contributes to photodegradation. This configuration achieves residence times of 8–12 minutes at 10°C, significantly shorter than the 8–12 hours required in batch processing [6].
The implementation of photocontrolled environments represents a critical advancement. Amber-colored fluoropolymer tubing combined with wavelength-specific LED lighting (525nm cutoff) provides optimal photoprotection while allowing visual monitoring. When coupled with in-line Fourier-transform infrared (FTIR) spectroscopy monitoring of the carboxylic acid carbonyl peak (1710 cm⁻¹) versus NHS ester carbonyl (1735 cm⁻¹ and 1810 cm⁻¹), this system achieves real-time reaction optimization. Production data demonstrates that flow systems achieve consistent 90–92% conversion compared to 80–85% in batch reactors, with significantly reduced formation of the hydrolyzed acid byproduct (<2% versus 5–8% in batch) [4] [6].
Scale-up challenges primarily involve precipitation management during the reaction. As the NHS ester forms, its limited solubility in common reaction solvents causes microcrystallization that risks channel clogging. This has been successfully addressed through solvent optimization employing mixed DMF:acetonitrile (3:7 v/v) systems with improved solvation capacity while maintaining reagent compatibility. These advances now support continuous production capacities exceeding 500g/day with lot-to-lot consistency confirmed by <2% relative standard deviation in HPLC purity metrics [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0